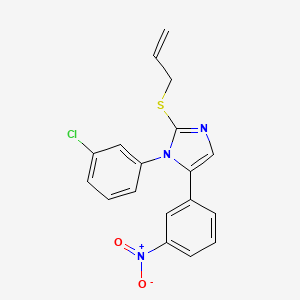

2-(allylthio)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-(3-nitrophenyl)-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2S/c1-2-9-25-18-20-12-17(13-5-3-8-16(10-13)22(23)24)21(18)15-7-4-6-14(19)11-15/h2-8,10-12H,1,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDKEQUSLHHKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde in the presence of ammonia or an amine.

Substitution Reactions:

Electrophilic Aromatic Substitution: The chlorophenyl and nitrophenyl groups are introduced via electrophilic aromatic substitution reactions, where the imidazole ring undergoes substitution with chlorobenzene and nitrobenzene derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Allylthio)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features that may interact with biological targets.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(allylthio)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chlorophenyl groups suggests potential interactions with cellular proteins and DNA, which could explain its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Research Implications and Trends

- Position 1 Substituents : The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects and lipophilicity. Substitutions with fluorine or trifluoromethyl groups () highlight a trend toward tuning electronic properties and stability.

- Position 2 Modifications : Allylthio’s balance of bulk and flexibility contrasts with smaller (ethylthio) or reactive (thiol) groups, suggesting structure-activity relationships (SAR) in binding kinetics .

- Functional Additions : Carboxamide or acetamide groups () demonstrate efforts to improve solubility without compromising aryl interactions.

Biological Activity

2-(Allylthio)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a synthetic compound characterized by a complex structure that includes an imidazole ring, an allylthio group, and two aromatic substituents: a chlorophenyl and a nitrophenyl group. This unique combination of functional groups contributes to its potential versatility in various chemical and biological applications. The biological activity of this compound has garnered interest due to its possible applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Structural Features

The compound's structure can be broken down into several key components:

- Imidazole Ring : Known for its presence in many biologically active compounds, the imidazole ring plays a crucial role in biological interactions.

- Chlorophenyl Group : This aromatic substituent may enhance lipophilicity and biological activity.

- Nitrophenyl Group : The presence of a nitro group is often associated with increased reactivity and potential for biological activity.

- Allylthio Group : This functional group may contribute to the compound's antimicrobial properties.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Antifungal Properties : The structural motifs present may also confer antifungal activity, making it a candidate for further exploration in treating fungal infections.

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with similar compounds. The following table summarizes key structural features and reported activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Imidazole ring + allylthio + chlorophenyl + nitrophenyl | Potential antimicrobial/antifungal | Combination of allylthio and nitrophenyl groups |

| 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | Imidazole ring + chlorophenyl + o-tolyl | Antimicrobial | Contains amino group |

| 3-(4-Chlorophenyl)-5-prop-2-ynylsulfonyl-1H-1,2,4-triazole | Triazole ring + chlorophenyl + propynylsulfonyl | Antimycobacterial | Different heterocyclic structure |

Case Studies

Several studies have highlighted the potential applications of imidazole derivatives in various fields:

-

Antimicrobial Studies :

- A study investigated the antimicrobial efficacy of various imidazole derivatives, including those structurally related to this compound. Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

-

Antifungal Research :

- In vitro assays demonstrated that similar imidazole compounds exhibited antifungal properties against Candida species, suggesting that this compound may also be effective against fungal pathogens.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the imidazole ring may interact with biological targets such as enzymes or receptors involved in microbial growth or proliferation.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-(allylthio)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR spectroscopy (¹H and ¹³C) to map proton and carbon environments, confirming substituent positions and connectivity .

- Infrared (IR) spectroscopy to identify functional groups (e.g., nitro, thioether) via characteristic absorption bands .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Q. What synthetic routes are commonly employed for preparing this compound, and how can yield be optimized?

- Methodological Answer :

- Stepwise synthesis : Begin with imidazole ring formation via condensation of aldehydes/ketones with amines, followed by nucleophilic substitution to introduce allylthio, chlorophenyl, and nitrophenyl groups .

- Optimization strategies :

- Control reaction temperature (60–80°C) to balance reaction rate and side-product formation.

- Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .

- Monitor reaction progress with TLC and purify via column chromatography .

Q. How can researchers evaluate the compound’s biological activity in preliminary assays?

- Methodological Answer :

- In vitro bioassays : Screen against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Enzyme inhibition studies : Test interactions with targets like cytochrome P450 or kinases via fluorescence-based kinetic assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to simulate binding to enzyme active sites (e.g., bacterial topoisomerase IV) .

- Use QSAR models to correlate electronic properties (e.g., nitro group’s electron-withdrawing effect) with antimicrobial activity .

- Validate predictions with mutagenesis studies on target proteins .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

- Methodological Answer :

- Conduct meta-analysis of SAR studies, focusing on substituent effects (e.g., 3-nitrophenyl vs. 4-nitrophenyl positioning alters steric hindrance) .

- Compare assay conditions (e.g., pH, solvent) that may influence compound solubility and bioavailability .

- Use free-energy perturbation (FEP) calculations to quantify substituent contributions to binding affinity .

Q. How can researchers design analogs with improved metabolic stability?

- Methodological Answer :

- Replace the nitro group with bioisosteres (e.g., sulfone or trifluoromethyl) to reduce oxidative metabolism .

- Introduce methyl or fluorine substituents on the chlorophenyl ring to block cytochrome P450-mediated degradation .

- Validate stability via in vitro microsomal assays (e.g., liver microsomes) and LC-MS metabolite profiling .

Q. What advanced techniques characterize the compound’s degradation under hydrolytic conditions?

- Methodological Answer :

- Expose the compound to buffered solutions (pH 1–13) and analyze degradation products via HPLC-MS/MS .

- Track nitro group reduction (e.g., to amine) using cyclic voltammetry to assess redox stability .

- Perform accelerated stability studies (40°C/75% RH) with periodic sampling for kinetic modeling .

Q. How can regioselective functionalization of the imidazole ring be achieved?

- Methodological Answer :

- Leverage directed ortho-metalation (DoM) using a directing group (e.g., thioether) to install substituents at specific positions .

- Employ microwave-assisted synthesis to enhance reaction specificity and reduce side products .

- Use protecting groups (e.g., SEM for imidazole NH) to block undesired reactivity during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.